molecular formula C13H12N4O B13358596 2-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)quinolin-8-ol CAS No. 1174132-59-2

2-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)quinolin-8-ol

Cat. No.: B13358596
CAS No.: 1174132-59-2
M. Wt: 240.26 g/mol
InChI Key: MEWCHTSYVDAHFK-UHFFFAOYSA-N
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Description

2-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)quinolin-8-ol is a heterocyclic compound that features a quinoline core substituted with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)quinolin-8-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylquinoline with 1-methyl-1H-1,2,4-triazole-5-carbaldehyde in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the triazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)quinolin-8-ol involves its interaction with specific molecular targets. In medicinal applications, the compound can bind to DNA or proteins, disrupting their function and leading to cell death. The triazole ring plays a crucial role in stabilizing these interactions, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the quinoline and triazole rings enhances its ability to interact with various biological targets, making it a versatile compound in scientific research .

Properties

CAS No.

1174132-59-2

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

2-methyl-4-(2-methyl-1,2,4-triazol-3-yl)quinolin-8-ol

InChI

InChI=1S/C13H12N4O/c1-8-6-10(13-14-7-15-17(13)2)9-4-3-5-11(18)12(9)16-8/h3-7,18H,1-2H3

InChI Key

MEWCHTSYVDAHFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)O)C3=NC=NN3C

Origin of Product

United States

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